1-Methylisoquinolin-6-ol hydrobromide
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Overview
Description
1-Methylisoquinolin-6-ol hydrobromide is an organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-methylisoquinolin-6-ol hydrobromide can be achieved through several methods. One common approach involves the reaction of p-toluenesulfonamide with terephthalaldehyde, followed by halogenation and treatment with a base to yield the desired product . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Methylisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
Scientific Research Applications
1-Methylisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methylisoquinolin-6-ol hydrobromide can be compared with other isoquinoline derivatives, such as:
Isoquinolin-6-ol: Similar in structure but lacks the methyl group at the nitrogen atom.
6-Methoxyisoquinoline: Contains a methoxy group instead of a hydroxyl group.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-methylisoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-6,12H,1H3;1H |
InChI Key |
BGOHGHMBGAMFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)O.Br |
Origin of Product |
United States |
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